Cas no 645402-19-3 (1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-)

1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- structure
645402-19-3 structure
Product Name:1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-
CAS No:645402-19-3
MF:C23H19ClN2
MW:358.863364458084
CID:422972
PubChem ID:12186970
Update Time:2025-04-19

1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-
    • 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
    • DTXSID70479663
    • 645402-19-3
    • SCHEMBL3284066
    • Inchi: 1S/C23H19ClN2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)26-23(25-21)19-5-3-4-6-20(19)24/h3-14H,1-2H3,(H,25,26)
    • InChI Key: VGXBNQQVGSWHPW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NC(C2C=CC(C)=CC=2)=C(C2C=CC(C)=CC=2)N1

Computed Properties

  • Exact Mass: 358.12387
  • Monoisotopic Mass: 358.1236763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68
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